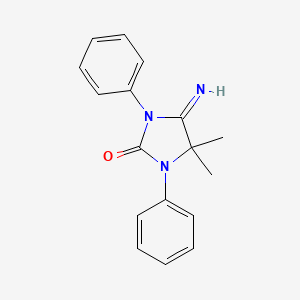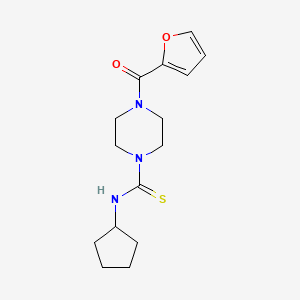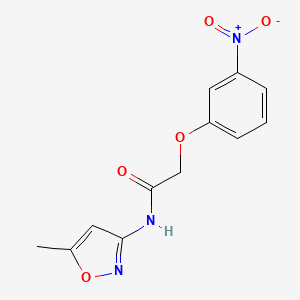
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and protein kinase C (PKC), which is involved in cell signaling pathways. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while in inflammation research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, including further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential applications in other diseases. Additionally, the development of new synthetic methods for N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide and its analogs may enable the production of more potent and selective compounds for use in various assays.
Métodos De Síntesis
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-methoxybenzaldehyde followed by the addition of piperazine and carbon disulfide. The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the inflammatory response. In neurological research, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUWWRVMQWMWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)
![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)

![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
